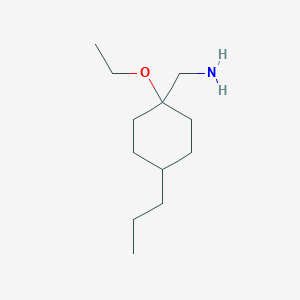
(1-Ethoxy-4-propylcyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxy-4-propylcyclohexyl)methanamine: is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . It is a cyclohexyl derivative with an ethoxy group and a propyl group attached to the cyclohexane ring, and a methanamine group attached to the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxy-4-propylcyclohexyl)methanamine typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the ethoxy group: The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst.
Introduction of the propyl group: The propyl group can be introduced through an alkylation reaction using propyl halides and a strong base.
Introduction of the methanamine group: The methanamine group can be introduced through a reductive amination reaction using formaldehyde and ammonia or a primary amine.
Industrial Production Methods: Industrial production methods for this compound may involve bulk synthesis techniques such as continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-Ethoxy-4-propylcyclohexyl)methanamine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to replace the ethoxy or propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : (1-Ethoxy-4-propylcyclohexyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: : The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme-substrate interactions and receptor binding studies .
Medicine: : It is investigated for its potential therapeutic applications, including as a precursor for drug development and as a model compound for studying drug-receptor interactions .
Industry: : The compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives .
Wirkmechanismus
The mechanism of action of (1-Ethoxy-4-propylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(1-Ethoxy-4-methylcyclohexyl)methanamine: Similar structure with a methyl group instead of a propyl group.
(1-Ethoxy-4-ethylcyclohexyl)methanamine: Similar structure with an ethyl group instead of a propyl group.
(1-Ethoxy-4-isopropylcyclohexyl)methanamine: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness: (1-Ethoxy-4-propylcyclohexyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H25NO |
|---|---|
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
(1-ethoxy-4-propylcyclohexyl)methanamine |
InChI |
InChI=1S/C12H25NO/c1-3-5-11-6-8-12(10-13,9-7-11)14-4-2/h11H,3-10,13H2,1-2H3 |
InChI-Schlüssel |
AWXMLLWOCJAXAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)(CN)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B15324978.png)
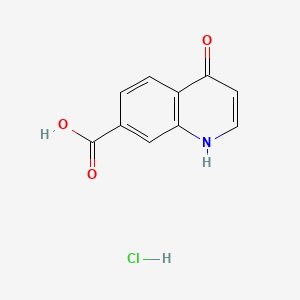

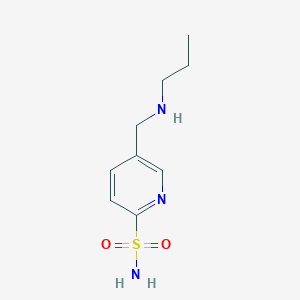
![7-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B15324995.png)
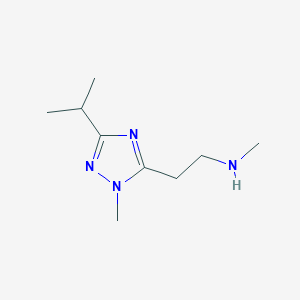
![4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15325007.png)
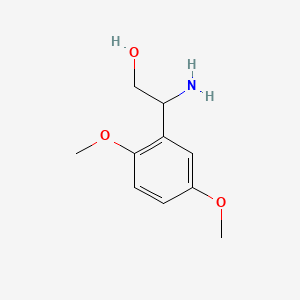
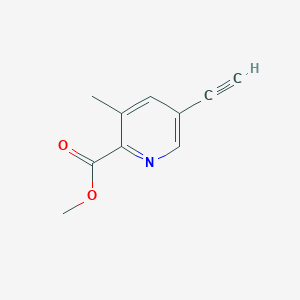

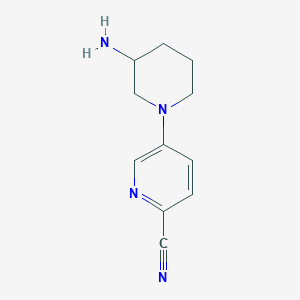
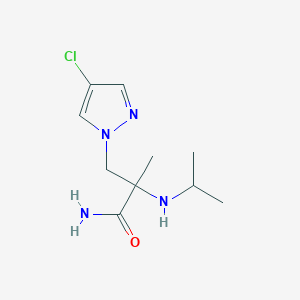
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
